molecular formula C15H14Br2N2O2 B2838916 5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 474648-06-1

5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B2838916
CAS RN: 474648-06-1
M. Wt: 414.097
InChI Key: XEUZBZLQQASJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dibromo-2-(phenylamino)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Isoindole derivatives have been synthesized and investigated for their biomedical applications, including anticancer and antimicrobial activities. For instance, novel hybrid compounds containing methanoisoindole units have shown significant anticancer activity against specific cancer cell lines and exhibited antimicrobial activity against various human pathogens. These compounds also demonstrated inhibition effects against human carbonic anhydrase I and II isoenzymes, suggesting their potential in developing therapeutic agents (Kocyigit et al., 2017).

Catalysis and Material Science

Isoindole derivatives have been explored for their applications in catalysis and material science. For example, unsymmetrical tetradentate Schiff base ligands, involving isoindole units, have been synthesized and shown to react with copper(II) and nickel(II) ions, forming complexes with potential applications in catalysis and as functional materials (Bhowmik et al., 2011).

AChE Inhibition for Alzheimer's Disease

Phthalimide derivatives, including those related to isoindole structures, have been studied as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease progression. These studies provide a foundation for the development of new therapeutic agents targeting neurodegenerative diseases (Andrade-Jorge et al., 2018).

Corrosion Inhibition

Halogenated cyclic imides, including those with methanoisoindole-1,3-dione units, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds have shown high efficiency in protecting carbon steel from corrosion, indicating their potential application in industrial processes (Toghan et al., 2021).

properties

IUPAC Name

4-anilino-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2N2O2/c16-12-8-6-9(13(12)17)11-10(8)14(20)19(15(11)21)18-7-4-2-1-3-5-7/h1-5,8-13,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUZBZLQQASJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.